molecular formula C14H14BrClO2 B13868434 Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate

Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate

Cat. No.: B13868434
M. Wt: 329.61 g/mol
InChI Key: KUWINCJXJXBSTG-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with an ethyl ester group and a 2-bromo-5-chlorophenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate typically involves the reaction of ethyl cyclobutane-1-carboxylate with 2-bromo-5-chlorobenzaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product through the elimination of water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2-bromo-4-chlorophenyl)methylidene]cyclobutane-1-carboxylate
  • Ethyl 3-[(2-bromo-5-fluorophenyl)methylidene]cyclobutane-1-carboxylate
  • Ethyl 3-[(2-chloro-5-bromophenyl)methylidene]cyclobutane-1-carboxylate

Uniqueness

Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate is unique due to the specific positioning of the bromo and chloro substituents on the phenyl ring

Properties

Molecular Formula

C14H14BrClO2

Molecular Weight

329.61 g/mol

IUPAC Name

ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate

InChI

InChI=1S/C14H14BrClO2/c1-2-18-14(17)11-6-9(7-11)5-10-8-12(16)3-4-13(10)15/h3-5,8,11H,2,6-7H2,1H3

InChI Key

KUWINCJXJXBSTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=CC2=C(C=CC(=C2)Cl)Br)C1

Origin of Product

United States

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